4-Hydroxynonanehydrazide

Description

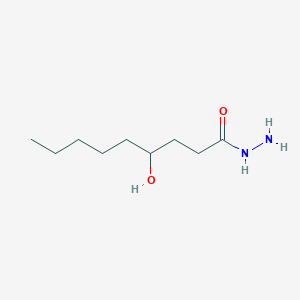

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxynonanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-2-3-4-5-8(12)6-7-9(13)11-10/h8,12H,2-7,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFDFFFGPJHPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310675 | |

| Record name | 4-hydroxynonanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-44-6 | |

| Record name | NSC230266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxynonanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxynonanehydrazide

Elaboration of Synthetic Routes to 4-Hydroxynonanehydrazide

The synthesis of this compound is primarily achieved through methodologies developed for gamma-hydroxycarboxylic acid hydrazides, focusing on high-yield and efficient preparation strategies.

High-Yield Preparation Strategies for Gamma-Hydroxycarboxylic Acid Hydrazides

A particularly effective and high-yielding method for the preparation of gamma-hydroxycarboxylic acid hydrazides, including this compound, involves the direct interaction of substituted cyclic esters with hydrazine (B178648) hydrate (B1144303). researchgate.net Research has demonstrated that this approach can produce a variety of gamma-hydroxybutanoic acid hydrazides in yields ranging from 80% to 94%. researchgate.net This method's success lies in its mild reaction conditions and straightforward procedure. Specifically, the synthesis of this compound was achieved with an 85% yield. researchgate.net The introduction of a gamma-hydroxypropyl residue into the hydrazide structure has been noted for imparting novel biological properties to the resulting compounds. researchgate.net

Table 1: Yields of Various Gamma-Hydroxycarboxylic Acid Hydrazides

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound | 85 | 81–82 |

| 4-Hydroxy-5-isobutoxypentanehydrazide | 90 | 65–66 |

Data sourced from Ghochikyan et al. (2023) researchgate.net

Utilization of Cyclic Esters in Hydrazide Synthesis

The core of the synthetic strategy for this compound lies in the nucleophilic acyl substitution reaction involving a cyclic ester, specifically a substituted γ-butyrolactone, and hydrazine. Dihydrofuran-2(3H)-one (γ-butyrolactone) is the parent cyclic ester of gamma-hydroxybutyric acid (GHB). researchgate.net For the synthesis of this compound, the corresponding precursor is 4-pentyl-dihydrofuran-2(3H)-one.

The reaction proceeds by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the lactone ring. This leads to the opening of the five-membered ring to form the linear gamma-hydroxy acid hydrazide. The process is typically carried out using 85% hydrazine hydrate under mild conditions. researchgate.net This method avoids the harsher conditions that are sometimes necessary for the cyclization of other GHB representatives into their corresponding dihydrofuran-2(3H)-one structures. researchgate.net

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The presence of two reactive functional groups—a hydroxyl group and a hydrazide moiety—makes this compound a versatile scaffold for the synthesis of a wide range of derivatives and analogs.

Preparation of Functionalized this compound Derivatives

The functional groups of this compound allow for a variety of chemical modifications to produce functionalized derivatives. The hydroxyl group can undergo reactions typical of alcohols, such as esterification with acyl chlorides or organic anhydrides, and etherification. researchgate.net Furthermore, silylation is a common derivatization technique for hydroxyl and amino groups, often employed to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives.

The hydrazide group itself is reactive and can be acylated or can participate in condensation reactions with aldehydes and ketones to form hydrazones. These derivatization strategies are not only useful for synthesizing new chemical entities but also for analytical purposes, such as improving chromatographic separation and detection sensitivity. jfda-online.com

Synthesis of Heterocyclic Compounds Incorporating Hydrazide Moieties

Hydrazides are well-established precursors in heterocyclic chemistry. researchgate.netmdpi.com The this compound scaffold can be utilized in cyclization reactions to form various five- and six-membered heterocyclic compounds. For instance, acid hydrazides are known to react with reagents like carbon disulfide in the presence of a base to yield 1,3,4-oxadiazole-2-thiones. They can also be converted into 1,2,4-triazole (B32235) derivatives, a class of compounds with significant applications in medicinal chemistry. researchgate.net

The reaction of a hydrazide with anhydrides such as phthalic anhydride (B1165640) or succinic anhydride can lead to the formation of six-membered heterocyclic systems. mdpi.com Similarly, reaction with diketones like acetylacetone (B45752) or β-ketoesters such as ethyl acetoacetate (B1235776) can produce five-membered rings like pyrazoles. mdpi.com The versatility of the hydrazide group in such transformations makes this compound a valuable starting material for generating a library of novel heterocyclic compounds.

Advanced Chemical Transformations and Reaction Mechanisms

Beyond simple derivatization, the this compound molecule can undergo more complex chemical transformations. The bifunctional nature of the molecule allows for intramolecular reactions to form cyclic structures. For example, under specific conditions, intramolecular cyclization could potentially occur between the hydroxyl group and the hydrazide moiety, although this would depend on the relative positions and reactivity of these groups.

The hydrazide functional group is a key player in various cascade reactions for the synthesis of complex molecules. For instance, cascade strategies involving an initial reaction at the hydrazide, followed by a subsequent cyclization, can lead to the one-pot synthesis of medicinally relevant heterocycles like pyridazinones. rsc.org The reaction mechanism for the formation of heterocycles often begins with the condensation of the terminal nitrogen of the hydrazide with a carbonyl compound, followed by an intramolecular cyclization and dehydration step. The specific mechanism and the resulting heterocyclic system are highly dependent on the reaction conditions and the nature of the other reactants involved. researchgate.net

Spectroscopic and Computational Approaches for Molecular Characterization of 4 Hydroxynonanehydrazide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netchemrxiv.org For 4-Hydroxynonanehydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its molecular structure. slideshare.net

The primary 1D experiments include ¹H NMR and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy : This technique identifies the different chemical environments of protons in the molecule. rsc.org The number of signals corresponds to the number of non-equivalent protons, their chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons for each signal, and the splitting pattern (multiplicity) shows the number of adjacent protons. rsc.orgvanderbilt.edu For this compound, distinct signals would be expected for the protons of the hydrazide group (-NHNH₂), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), the aliphatic chain protons (-CH₂-), and the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. vanderbilt.edu With proton decoupling, each unique carbon atom in this compound would typically appear as a single sharp line. The chemical shifts of the carbon signals are highly sensitive to their electronic environment, allowing for the identification of the carbonyl carbon, the carbon attached to the hydroxyl group, and the different carbons along the nonane (B91170) chain.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between atoms, confirming the final structure. slideshare.net The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and typical chemical shift ranges. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Carbonyl) | - | ~170-175 |

| -NH- | Broad, variable (e.g., 8.0-9.0) | - |

| -NH₂ | Broad, variable (e.g., 4.0-5.0) | - |

| C4-H (CH-OH) | ~3.5-4.0 | ~65-70 |

| C2-H₂ | ~2.2-2.4 | ~30-35 |

| C3-H₂ | ~1.4-1.7 | ~35-40 |

| C5-H₂ | ~1.3-1.5 | ~30-38 |

| C6, C7, C8-H₂ | ~1.2-1.4 (overlapping) | ~22-32 (overlapping) |

| C9-H₃ (Methyl) | ~0.8-0.9 | ~14 |

Note: Predicted values are estimates based on standard functional group ranges. Actual values may vary depending on solvent and other experimental conditions.

Theoretical and Computational Chemistry Studies on this compound

Computational chemistry utilizes computer simulations to analyze and predict molecular structures and properties, offering insights that complement experimental data. wikipedia.org These methods are invaluable for understanding complex chemical systems, from individual molecules to their interactions within a biological environment. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. ethz.ch This technique can model the interactions between a ligand, such as this compound, and a biological target like a protein or enzyme. nih.govacellera.com By simulating these interactions at the atomic level, MD can reveal details about binding modes, conformational changes, and the stability of the compound-target complex. frontiersin.org

A typical MD simulation protocol for studying the interaction of this compound with a protein target would involve several steps:

System Setup : The initial coordinates for the protein-ligand complex are prepared. The system is then placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions. mdpi.com

Energy Minimization : The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration : The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted while keeping restraints on the protein and ligand. mdpi.com This allows the solvent to relax around the complex.

Production Run : The restraints are removed, and the simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is saved. nih.gov

Analysis : The trajectory is analyzed to determine key metrics such as Root Mean Square Deviation (RMSD) to assess stability, hydrogen bond formation, and binding free energies to quantify the affinity between the compound and its target. frontiersin.org

Typical Parameters for an MD Simulation of a Protein-Ligand Complex

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Water Model | Defines the properties of water molecules. | TIP3P, SPC/E |

| Simulation Box | Defines the boundary conditions. | Cubic or rhombic dodecahedron |

| Temperature | The temperature at which the simulation is run. | 310 K (human body temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Time Step | The interval between simulation steps. | 2 fs |

| Simulation Length | Total duration of the production run. | 100 ns - 1 µs |

Predicting molecular properties through computational methods is a critical step in modern chemical and drug discovery research. biorxiv.org These in silico methods allow for the rapid screening of vast numbers of virtual compounds to prioritize those with the most promising characteristics for synthesis and experimental testing. mdpi.com Techniques like Graph Neural Networks (GNNs) and other machine learning models are increasingly used to predict a wide range of physicochemical and biological properties directly from a molecule's structure. nih.govarxiv.orgaaai.org

For a compound like this compound, key properties that can be computationally predicted include:

Lipophilicity (LogP) : Affects solubility, absorption, and membrane permeability.

Aqueous Solubility (LogS) : Crucial for bioavailability and formulation.

Molecular Weight (MW) : A fundamental descriptor influencing many properties.

Topological Polar Surface Area (TPSA) : Correlates with drug transport and bioavailability.

Number of Hydrogen Bond Donors/Acceptors : Influences binding affinity to biological targets.

By calculating these properties, researchers can assess the "drug-likeness" of a compound and prioritize candidates that fall within favorable ranges, thereby saving significant time and resources. mdpi.com

Key Predicted Molecular Properties and Their Significance

| Property | Significance in Research |

|---|---|

| Lipophilicity (LogP) | Influences membrane permeability and metabolic stability. |

| Aqueous Solubility (LogS) | Determines how well a compound dissolves in aqueous environments. |

| Molecular Weight (MW) | Affects diffusion and transport properties. |

| Polar Surface Area (TPSA) | Correlates with a molecule's ability to cross cell membranes. |

| Hydrogen Bond Donors | Number of N-H or O-H bonds, critical for target binding. |

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and physical properties. nih.govpku.edu.cn Methods such as Density Functional Theory (DFT) and other ab initio approaches are used to solve approximations of the Schrödinger equation for a given molecule. arxiv.orgmdpi.com

For this compound, quantum chemical calculations can determine:

Optimized Molecular Geometry : The most stable 3D arrangement of the atoms.

Electron Density Distribution : Shows where electrons are concentrated, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Electrostatic Potential (ESP) Map : Visualizes the charge distribution and is useful for predicting sites of non-covalent interactions.

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, providing a powerful link between theoretical models and experimental data. nih.govrsc.org The use of advanced computational platforms, sometimes assisted by AI, is making these complex calculations more accessible to a broader range of researchers. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Benzene |

| tert-Butyl methyl ether (TBME) |

| Ethyl acetate |

| Ethyl propanoate |

| Acetonitrile (B52724) |

| Tetrahydrofuran (THF) |

Investigation of the Biological Activity and Molecular Mechanisms of 4 Hydroxynonanehydrazide

Biochemical Studies and Enzymatic Interactions

Comprehensive searches of available scientific literature did not yield specific information regarding the direct biochemical studies and enzymatic interactions of 4-Hydroxynonanehydrazide. The following subsections detail the lack of specific findings in these areas.

There is currently no available scientific literature or research data describing the role of this compound in enzyme-catalyzed reactions involving esters.

Scientific literature does not currently provide information on the formation or biological exploration of oxidized derivatives of this compound in biological systems. Research in this specific area has not been identified.

Role in Enzyme-Catalyzed Reactions Involving Esters

Cellular Mechanisms and Interrogation of Biological Targets

While direct and extensive research on the cellular mechanisms of this compound is limited, some information has been reported regarding its potential biological targets and the effects of its structural modifications.

There is no direct evidence in the reviewed scientific literature that details the specific mechanisms by which this compound modulates cellular responses to oxidative damage. However, it is important to note that its precursor, 4-hydroxynonenal (B163490) (4-HNE), is a well-known product of lipid peroxidation and a marker of oxidative stress. nih.govnih.govmdpi.comnih.govfrontiersin.org 4-HNE is known to form adducts with cellular macromolecules and is involved in signaling pathways related to oxidative stress and apoptosis. nih.govnih.gov The relationship between this compound and these pathways has not been elucidated.

Limited information is available on the specific cellular targets of this compound. One patent document identifies this compound as a potential antagonist of the CXC chemokine receptor 4 (CXCR4). google.com CXCR4 is a G protein-coupled receptor that plays a role in various biological processes, including leukocyte trafficking, and is also a co-receptor for the entry of the human immunodeficiency virus (HIV) into T-cells. google.com Antagonism of this receptor suggests a potential therapeutic application for this compound in conditions where CXCR4 signaling is dysregulated. google.com

Research into the synthesis of hydrazide derivatives has indicated that structural modifications can lead to new biological properties. researchgate.net A study on the preparation of various γ-hydroxy-butanoic acid hydrazides established that the introduction of a γ-hydroxypropyl residue into the hydrazide composition results in new biological activities. researchgate.net While this study synthesized this compound, it did not specify the new biological properties that arose from its particular structural modifications. researchgate.net Generally, other structurally related hydrazide derivatives have been shown to possess antimicrobial and antitumor activities. researchgate.netnih.gov

Identification of Cellular Targets for this compound

Elucidation of Mechanisms of Action at the Molecular Level

Detailed experimental studies elucidating the specific molecular mechanisms of this compound are not extensively available in peer-reviewed literature. However, preliminary research on the broader class of gamma-hydroxybutanoic acid hydrazides, to which this compound belongs, suggests that these compounds may exert their biological effects through the induction of apoptosis. Current time information in Bangalore, IN.

The process of apoptosis, or programmed cell death, is a critical cellular pathway. It can be initiated through two main routes: the extrinsic pathway, which is triggered by external signals, and the intrinsic (or mitochondrial) pathway, which responds to internal cellular stress. Both pathways converge on the activation of caspases, a family of protease enzymes that execute the final stages of cell death.

While the precise targets of this compound have not been identified, it is hypothesized that it may interact with key regulatory proteins within the apoptotic cascade. Further research, including molecular docking studies and enzyme inhibition assays, is necessary to identify the specific protein targets and to fully understand the molecular interactions that underpin the biological activity of this compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Systematic structure-activity relationship (SAR) studies for this compound are not currently available in the public scientific literature. Such studies are crucial for understanding how different parts of the molecule contribute to its biological activity and for designing more potent and selective analogs.

To establish a clear correlation between structural modifications of this compound and its biological efficacy, a series of analogs would need to be synthesized and tested. These modifications would typically involve altering the length of the alkyl chain, modifying the position and nature of the hydroxyl group, and substituting the hydrazide moiety. The biological efficacy of these analogs would then be evaluated using relevant in vitro assays.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Compound ID | Modification from this compound | Rationale for Modification |

| 4-HNH-A1 | Shortened alkyl chain (e.g., 4-hydroxyheptanehydrazide) | Investigate the role of chain length in hydrophobic interactions. |

| 4-HNH-A2 | Lengthened alkyl chain (e.g., 4-hydroxydecanehydrazide) | Determine if increased lipophilicity enhances activity. |

| 4-HNH-A3 | Isomeric hydroxyl position (e.g., 5-hydroxynonanehydrazide) | Assess the importance of the hydroxyl group's position for binding. |

| 4-HNH-A4 | Esterification of the hydroxyl group | Evaluate the necessity of the free hydroxyl for hydrogen bonding. |

| 4-HNH-A5 | N-methylation of the hydrazide | Probe the role of the hydrazide N-H protons in target interaction. |

This table presents a hypothetical set of analogs for illustrative purposes, as specific data is not currently available.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of the pharmacophore for this compound would require a set of active and inactive analogs.

Based on the general structure of this compound, a hypothetical pharmacophore could include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the hydrazide).

A hydrophobic region (the nonane (B91170) alkyl chain).

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Potential Role in Biological Activity |

| Hydroxyl Group (-OH) | Key hydrogen bonding interaction with the target protein. |

| Hydrazide Moiety (-CONHNH2) | Potential for multiple hydrogen bonding interactions and metal chelation. |

| Alkyl Chain (C9H19) | Hydrophobic interactions with a nonpolar pocket in the target protein. |

This table is based on the chemical structure of the compound and general principles of molecular interaction, pending specific experimental validation.

Lead optimization would involve systematically modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties based on the SAR data and the identified pharmacophore. This iterative process is fundamental in drug discovery to develop a promising lead compound into a clinical candidate.

Preclinical Research Applications and Potential of 4 Hydroxynonanehydrazide

In Vitro Research Models for Biological Evaluation

The initial exploration of a compound's biological activity typically occurs through in vitro studies, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish. For hydrazide derivatives, a common area of investigation is their potential as anticancer agents.

Although specific in vitro studies focusing solely on 4-Hydroxynonanehydrazide are not extensively detailed in publicly available literature, research on analogous compounds provides a framework for how it might be evaluated. A study on a series of related hydrazide derivatives investigated their in vitro anticancer activity using various human prostate cancer cell lines. researchgate.net In such studies, cancer cells are exposed to the compound to determine its effect on cell viability and proliferation.

Commonly used human prostate cancer cell lines for such evaluations include:

PC-3: An androgen-independent human prostate cancer cell line.

DU-145: Another androgen-independent human prostate cancer cell line.

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

Exploration of Therapeutic Potential in Model Systems

Following initial in vitro screening, promising compounds are often advanced to more complex model systems to explore their therapeutic potential. These can include further cell-based assays or, in some cases, animal models that mimic human diseases. The therapeutic potential of hydrazide and hydrazone derivatives has been explored in a variety of disease areas, including infectious diseases and cancer. nih.gov

The hydrazide functional group is a key structural feature in many compounds with established biological activities. For instance, isoniazid, a hydrazide of isonicotinic acid, is a cornerstone drug in the treatment of tuberculosis. The biological activity of hydrazides is often attributed to their ability to form stable complexes with metal ions or to interact with various enzymes and receptors within a cell.

However, specific studies detailing the therapeutic potential of this compound in any particular disease model system are not prominently featured in the scientific literature. The introduction of a gamma-hydroxypropyl residue into the composition of hydrazides has been noted to result in new biological properties, suggesting that the hydroxy group in this compound could be a key determinant of its biological activity. researchgate.net Further research would be necessary to elucidate its specific therapeutic potential.

Role in Pharmaceutical Research and Drug Discovery Endeavors

The process of drug discovery is a complex endeavor that begins with the identification of a lead compound and progresses through optimization, preclinical testing, and clinical trials. nih.gov Compounds like this compound can serve as a starting point or a building block in this process.

The general class of hydrazides is of significant interest in medicinal chemistry due to their versatile chemical reactivity, which allows for the synthesis of a wide array of derivatives. nih.gov These derivatives can be designed to interact with specific biological targets. The synthesis of this compound itself has been reported with a high yield, indicating its accessibility for further chemical modification and exploration. researchgate.net

In the context of drug discovery, this compound could be considered a scaffold that can be chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For example, it could be reacted with various aldehydes or ketones to form hydrazone derivatives, a class of compounds known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.

While direct evidence of this compound being a key player in a major drug discovery program is not apparent, its structural simplicity and the known biological importance of the hydrazide moiety suggest its potential as a lead structure for future research endeavors.

Advanced Analytical Methodologies for Research on 4 Hydroxynonanehydrazide

Chromatographic Techniques for Compound Purity and Identification in Research

Chromatographic methods are fundamental in the analysis of 4-Hydroxynonanehydrazide, providing reliable means for separation, purification, and identification. pfc.hr Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal for quality control and in-depth research. who.int

High-performance liquid chromatography is a versatile technique for the analysis of this compound. pfc.hr Reversed-phase HPLC, in particular, is well-suited for separating the compound from non-polar impurities. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection. For instance, a C18 column is often employed due to its hydrophobic nature, which allows for effective retention of the nonane (B91170) chain of the molecule. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with the gradient being adjusted to ensure efficient elution. nih.gov

Gas chromatography is another powerful tool, especially when coupled with a mass spectrometer (GC-MS), for the analysis of volatile derivatives of this compound. nih.gov Derivatization is often necessary to increase the volatility and thermal stability of the compound. A common derivatization agent is a silylating agent, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nist.gov This method provides excellent separation and allows for the sensitive detection and quantification of the compound. nih.gov

System suitability tests are an integral part of ensuring the reliability of chromatographic analyses. who.int These tests verify that the chromatographic system is performing as expected. Key parameters include retention time, peak asymmetry (tailing factor), and theoretical plates (column efficiency). Consistent retention times help in the identification of the compound, while peak shape and column efficiency are indicative of the quality of the separation.

Table 1: Illustrative Chromatographic Parameters for this compound Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Capillary, 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | Acetonitrile:Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (210 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume/Mode | 20 µL | 1 µL (Splitless) |

| Oven Temperature Program | Isothermal at 40°C | 100°C (1 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Retention Time (Approx.) | 7.5 min | 12.2 min (as TMS derivative) |

Mass Spectrometry for Chemical Profiling in Research Samples

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and chemical profiling of this compound. nih.gov It provides detailed information about the molecular weight and fragmentation pattern of the compound, which is crucial for its unequivocal identification. hidenanalytical.com

When coupled with chromatographic techniques like GC or LC, mass spectrometry allows for the analysis of complex mixtures, enabling the identification of this compound even in the presence of other components. taylorfrancis.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques for the analysis of non-volatile compounds like this compound. nih.gov ESI is particularly well-suited for LC-MS applications and typically produces protonated molecules [M+H]⁺ in the positive ion mode.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would involve the loss of water from the hydroxyl group, cleavage of the hydrazide moiety, and fragmentation of the nonane chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| ESI (+) | 189.1916 [M+H]⁺ | 171.1810 | Loss of H₂O |

| 158.1735 | Loss of NH₂NH | ||

| 143.1494 | Cleavage at the carbonyl group |

Advanced Spectroscopic Methods for Characterization in Complex Matrices

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are vital for the comprehensive characterization of this compound, especially within complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. acs.org ¹H NMR and ¹³C NMR spectra can confirm the presence of the nonane chain, the hydroxyl group, and the hydrazide functionality. jrespharm.com The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum are unique to the structure of this compound. For instance, the proton attached to the carbon bearing the hydroxyl group would appear as a distinct multiplet, and the protons on the carbons adjacent to the carbonyl group and the nitrogen atoms of the hydrazide would have characteristic chemical shifts. jrespharm.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in this compound. researchgate.net The FTIR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the hydrazide, the C=O stretch of the amide, and the C-H stretches of the alkyl chain. kau.edu.saunesp.br The positions of these bands can provide insights into the molecular environment and any intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Key Spectroscopic Features for this compound

| Spectroscopic Technique | Key Feature | Approximate Position/Shift |

|---|---|---|

| ¹H NMR | -CH(OH)- | δ 3.5 - 4.0 ppm |

| -CH₂- (alkyl chain) | δ 1.2 - 1.6 ppm | |

| -NHNH₂ | δ 4.0 - 5.0 ppm and δ 7.5 - 8.5 ppm | |

| ¹³C NMR | C=O (amide) | δ 170 - 175 ppm |

| C-OH | δ 65 - 75 ppm | |

| Alkyl carbons | δ 14 - 40 ppm | |

| FTIR | O-H stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |

| N-H stretch (hydrazide) | 3200 - 3400 cm⁻¹ | |

| C=O stretch (amide I) | 1630 - 1680 cm⁻¹ |

These advanced analytical methodologies, when used in concert, provide a powerful toolkit for the thorough investigation of this compound, ensuring its accurate identification, purity assessment, and detailed structural characterization in a research context.

Future Directions and Emerging Research Avenues for 4 Hydroxynonanehydrazide

Unexplored Synthetic Pathways and Novel Derivative Synthesis

While a method for synthesizing 4-Hydroxynonanehydrazide has been described, exploring alternative synthetic routes could lead to more efficient, cost-effective, and scalable production. researchgate.net Future research could focus on green chemistry principles to minimize environmental impact.

Furthermore, the synthesis of novel derivatives of this compound represents a significant opportunity to modulate its physicochemical properties and potentially enhance its biological activity. By strategically modifying the core structure, researchers could develop a library of related compounds for screening. This approach has been successful for other hydrazide-containing compounds, where derivatives have shown a range of biological activities, including antimicrobial effects. nih.gov

Table 1: Potential Modifications for Novel Derivative Synthesis

| Modification Site | Potential Chemical Group Addition | Anticipated Outcome |

| Hydroxyl Group | Alkylation, Esterification | Altered lipophilicity, potential for prodrug design |

| Hydrazide Moiety | Acylation, Schiff base formation | Modified reactivity and metal-chelating properties |

| Nonane (B91170) Chain | Introduction of unsaturation, branching | Changes in steric hindrance and conformational flexibility |

Deeper Elucidation of Molecular Interaction Networks

Understanding how this compound interacts with biological molecules at a cellular level is crucial. Future studies should aim to identify its specific protein targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking simulations could be employed to pinpoint these interactions.

Investigating the compound's effect on key signaling pathways is another critical research avenue. For example, some hydrazide derivatives have been shown to interact with enzymes or receptors involved in disease processes. nih.gov Determining if this compound or its derivatives modulate pathways implicated in cancer, inflammation, or neurodegenerative diseases could uncover its therapeutic potential. A patent has mentioned the compound in the context of CXCR4 antagonists, suggesting a potential, though unconfirmed, area for investigation. google.com

Integration of Omics Data in Biological Activity Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" data is essential. mdpi.comfrontiersin.org This approach allows for a systems-level view of the molecular changes induced by the compound.

Genomics and Transcriptomics: These studies can reveal how the compound alters gene expression, providing insights into the cellular pathways it affects. mdpi.com

Proteomics: This can identify changes in protein levels and post-translational modifications, offering a more direct view of the compound's functional impact. nih.gov

By combining these datasets, researchers can build a more complete picture of the compound's mechanism of action and identify potential biomarkers for its activity. nih.govgenome.gov

Challenges and Opportunities in the Translational Research Pipeline

Translating a promising compound from the laboratory to clinical use is a complex process with inherent challenges and opportunities. unicancer.frnih.gov

Challenges:

Lack of Preclinical Data: A significant hurdle for this compound is the current scarcity of preclinical data on its efficacy and safety.

Bioavailability and Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties are unknown and would need to be thoroughly investigated.

Target Validation: Even if molecular targets are identified, validating their relevance to a specific disease is a critical and often difficult step.

Opportunities:

Unmet Medical Needs: If this compound or its derivatives show activity against diseases with limited treatment options, this could accelerate its development.

Collaborative Research: The development of this compound could be fostered through collaborations between academic researchers, pharmaceutical companies, and clinical investigators. translationalresearchcentre.com

Personalized Medicine: Omics data could potentially be used to identify patient populations most likely to respond to treatment with the compound, aligning with the principles of precision medicine. nih.govnih.gov

Future translational research conferences could provide a platform for scientists and clinicians to discuss progress and strategies for compounds like this compound. esh.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxynonanehydrazide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves condensation of hydrazine hydrate with a precursor carbonyl compound (e.g., 4-hydroxynonanoyl chloride) under reflux in ethanol. Yield optimization (e.g., 85% as reported) requires controlled stoichiometry and glacial acetic acid as a catalyst. Purity is confirmed via TLC, HPLC, and melting point analysis (81–82°C) . For reproducibility, ensure inert conditions (N₂ atmosphere) to prevent oxidation and side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Use ¹³C NMR to confirm the hydrazide carbonyl signal (δ ~170–172 ppm) and hydroxyl group presence. FT-IR should show N–H stretches (~3200 cm⁻¹) and C=O stretches (~1640 cm⁻¹). LC-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 219 for C₁₀H₂₂N₂O₃). Cross-validate with elemental analysis (C: 55.02%, H: 10.16%, N: 12.83%) .

Q. How can researchers safely handle hydrazide derivatives like this compound in the lab?

- Methodological Answer : Follow NIOSH guidelines for hydrazines: use fume hoods, PPE (gloves, lab coats), and monitor airborne exposure limits (<0.1 ppm). Waste must be segregated and treated by certified agencies to avoid environmental contamination. Stability tests under varying pH and temperature are advised to assess decomposition risks .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) can model ligand-metal interactions (e.g., with vanadium or transition metals). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electron donation capacity. Pair with X-ray crystallography (if crystalline) or EXAFS for experimental validation of metal-hydrazide complexes .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for hydrazide derivatives?

- Methodological Answer : Contradictions often arise from tautomerism (amide vs. iminol forms) or solvent effects. Use variable-temperature NMR to track dynamic equilibria. Compare with solid-state IR or X-ray structures to confirm dominant tautomers. For ambiguous cases, synthesize stable derivatives (e.g., acetylated analogs) to "lock" specific conformations .

Q. What strategies enable the design of this compound-based probes for biological studies?

- Methodological Answer : Functionalize the hydrazide group with fluorophores (e.g., dansyl chloride) or biotin tags via nucleophilic substitution. Validate specificity using competitive binding assays (e.g., with aldehyde-containing biomolecules). Ensure solubility by introducing polar substituents (e.g., sulfonate groups) without disrupting the hydrazide core .

Q. How do steric and electronic effects influence the catalytic activity of this compound in organic transformations?

- Methodological Answer : Perform Hammett studies by synthesizing analogs with electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) on the hydroxyphenyl moiety. Monitor reaction rates (e.g., in aldol condensations) via GC-MS or UV-Vis kinetics. Correlate substituent effects with calculated σ/σ⁺ values to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.